(R)-2-(1-Phenylethoxy)acetic acid
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Overview
Description
®-2-(1-Phenylethoxy)acetic acid is an organic compound with a chiral center, making it optically active This compound is characterized by the presence of a phenylethoxy group attached to the acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(1-Phenylethoxy)acetic acid typically involves the reaction of ®-1-phenylethanol with chloroacetic acid under basic conditions. The reaction proceeds through the formation of an ester intermediate, which is subsequently hydrolyzed to yield the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in an organic solvent like dichloromethane or toluene.
Industrial Production Methods
Industrial production of ®-2-(1-Phenylethoxy)acetic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product may involve techniques such as crystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
®-2-(1-Phenylethoxy)acetic acid can undergo various chemical reactions, including:
Oxidation: The phenylethoxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The phenylethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of phenylacetaldehyde or phenylacetic acid.
Reduction: Formation of ®-2-(1-phenylethoxy)ethanol.
Substitution: Formation of various substituted phenylethoxyacetic acid derivatives.
Scientific Research Applications
®-2-(1-Phenylethoxy)acetic acid has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of ®-2-(1-Phenylethoxy)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylethoxy group can interact with hydrophobic pockets in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(S)-2-(1-Phenylethoxy)acetic acid: The enantiomer of ®-2-(1-Phenylethoxy)acetic acid, with similar chemical properties but different biological activities.
Phenylacetic acid: Lacks the phenylethoxy group, resulting in different reactivity and applications.
2-Phenylethoxyacetic acid: Similar structure but without the chiral center, leading to different stereochemical properties.
Uniqueness
®-2-(1-Phenylethoxy)acetic acid is unique due to its chiral center, which imparts specific stereochemical properties that can influence its reactivity and interactions with biological targets. This makes it a valuable compound in asymmetric synthesis and chiral drug development.
Properties
Molecular Formula |
C10H12O3 |
---|---|
Molecular Weight |
180.20 g/mol |
IUPAC Name |
2-[(1R)-1-phenylethoxy]acetic acid |
InChI |
InChI=1S/C10H12O3/c1-8(13-7-10(11)12)9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,11,12)/t8-/m1/s1 |
InChI Key |
MESVXMAXLWWIFF-MRVPVSSYSA-N |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)OCC(=O)O |
Canonical SMILES |
CC(C1=CC=CC=C1)OCC(=O)O |
Origin of Product |
United States |
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